Methyl [(3-methylphenyl)methyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
537698-87-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-[(3-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
DJFYJDARRSPMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Routes for Carbamate (B1207046) Synthesis
The formation of the carbamate functional group can be achieved through several distinct chemical strategies. These methodologies range from classical approaches utilizing highly reactive reagents to more contemporary, greener alternatives.
Phosgene (B1210022) and Phosgene-Surrogate Based Strategies
Historically, the synthesis of carbamates has heavily relied on the use of phosgene (COCl₂) and its derivatives. uantwerpen.be Phosgene, a highly toxic and corrosive gas, reacts with an alcohol to form a chloroformate, which subsequently reacts with an amine to yield the desired carbamate. For the synthesis of Methyl [(3-methylphenyl)methyl]carbamate, this would involve the reaction of methanol (B129727) with phosgene to generate methyl chloroformate. This intermediate would then be reacted with 3-methylbenzylamine (B90883).
Due to the hazardous nature of phosgene, safer surrogates have been developed. These include diphosgene (a liquid) and triphosgene (B27547) (a solid), which are easier to handle but still release phosgene in situ. uantwerpen.be The fundamental reaction mechanism remains the same, proceeding through a reactive chloroformate intermediate. While effective, these methods necessitate stringent safety precautions. A strategy has been developed for the synthesis of carbamoyl (B1232498) chlorides from tertiary amines and phosgene or triphosgene, which can then be used to produce carbamates. nih.gov
Transition Metal-Catalyzed Carbonylation Approaches
Transition metal catalysis offers a powerful alternative for the synthesis of carbamates, often proceeding under milder conditions and with greater functional group tolerance. These methods typically involve the carbonylation of amines and alcohols. For instance, palladium-catalyzed carbonylation reactions have been explored for the synthesis of various carbamates. While specific examples for this compound are not prevalent in the literature, the general approach involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of a transition metal catalyst and an oxidant.
Challenges in this area include catalyst stability, selectivity, and the need for high pressures of carbon monoxide. However, ongoing research continues to develop more efficient and versatile catalytic systems for carbamate synthesis.
Green Chemistry Advancements in Carbamate Synthesis (e.g., CO₂ Utilization)
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is a prime example of green chemistry principles in action. nih.gov This approach avoids the use of toxic phosgene and utilizes a readily available, non-toxic, and renewable feedstock.
One notable method is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org For the target molecule, this would involve the reaction of 3-methylbenzylamine, CO₂, and a methylating agent. The reaction is often facilitated by a base, such as cesium carbonate. organic-chemistry.orggoogle.com
A particularly relevant study demonstrated the one-pot synthesis of methyl benzylcarbamate from benzylamine (B48309), CO₂, and methanol using a heterogeneous CeO₂ catalyst. rsc.org This method achieved a high yield of the carbamate without the need for dehydrating agents, and the catalyst was found to be reusable. rsc.org The proposed mechanism suggests the formation of dimethyl carbonate or a precursor as an intermediate, which then reacts with the amine. rsc.org
| Amine | C1 Source | Alcohol | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | CO₂ | Methanol | CeO₂ | 92% | rsc.org |
Hofmann Rearrangement and Related Rearrangement Pathways
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This rearrangement can be adapted to synthesize carbamates by trapping the isocyanate intermediate with an alcohol. wikipedia.org
For the synthesis of this compound, the starting material would be 2-(3-methylphenyl)acetamide. Treatment of this amide with bromine and a strong base in the presence of methanol would lead to the formation of the corresponding isocyanate, which is then trapped by methanol to yield the desired carbamate. wikipedia.org An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides using N-bromoacetamide and lithium hydroxide (B78521) or lithium methoxide (B1231860) has been reported to produce methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org
The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, can also be utilized for carbamate synthesis in a similar manner by trapping the isocyanate with an alcohol. nih.gov
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Primary Amide | Br₂, NaOH, ROH | Isocyanate | Carbamate | wikipedia.org |
| Aromatic/Aliphatic Amides | N-bromoacetamide, LiOH/LiOMe | Isocyanate | Methyl/Benzyl Carbamates | organic-chemistry.org |
Specific Considerations for N-Benzylation in Carbamate Synthesis
The introduction of the 3-methylbenzyl group onto the nitrogen atom of the carbamate is a key step in the synthesis of the target molecule. When synthesizing N-substituted carbamates, the order of bond formation can be crucial.
One common approach is the reaction of an already formed benzylamine (3-methylbenzylamine) with a reagent that provides the methoxycarbonyl group, as discussed in the sections above (e.g., methyl chloroformate or CO₂/methanol). This is often the most direct and widely used method.
Alternatively, one could consider the N-alkylation of a parent carbamate, such as methyl carbamate, with 3-methylbenzyl halide. However, N-alkylation of primary carbamates can sometimes lead to over-alkylation or reaction at the oxygen atom. Benzyl carbamate itself is utilized as a protected form of ammonia, where after N-alkylation, the benzyl group can be removed. wikipedia.org This highlights the reactivity of the N-H bond in carbamates towards alkylation. Efficient and selective N-benzylation of amines using benzyl alcohol as the alkylating agent has been achieved with Pd-doped La-BDC MOF catalysts, proceeding via a hydrogen auto-transfer pathway. rsc.org While this is for amines, the principles could be extended to carbamate synthesis.
Derivatization and Modification Reactions of the Carbamate Moiety
The carbamate functional group in this compound is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
One important reaction is the ortho-lithiation of aryl carbamates, which can be followed by a Snieckus-Fries rearrangement to yield ortho-acylated phenols. nih.gov While the target molecule is not an aryl carbamate, this demonstrates the ability of the carbamate group to direct metallation. For N-benzyl carbamates, lithiation at the benzylic position followed by rearrangement is a known transformation. For instance, lithiated O-benzyl carbamates with an N-aryl substituent undergo a transfer of the N-aryl group to the benzylic carbon. researchgate.net
The carbamate moiety can also be involved in amination reactions. Nickel-catalyzed amination of aryl carbamates has been reported, showcasing a method to form C-N bonds at the carbamate's point of attachment to an aromatic ring. nih.gov
Furthermore, the carbamate can undergo solvolysis, as demonstrated by the methanolysis of substituted benzyl N-phenylcarbamates. arkat-usa.org The stability and reactivity of the carbamate bond can be influenced by the substituents on both the nitrogen and oxygen atoms. The N-(arylmethyl) group can be cleaved under specific conditions, such as through a methyl-triflate-mediated retro-Mannich reaction in an aqueous medium. rsc.org
Finally, the carbamate group can be modified through reactions that target the ester portion. For example, transesterification with other alcohols under catalytic conditions could potentially replace the methyl group with other alkyl or aryl groups, providing a route to a variety of carbamate esters.
Nucleophilic Reactivity and Substitution Pathways
The reactivity of benzyl carbamates, including this compound, is characterized by the electronic properties of the carbamate functional group. The carbamate nitrogen is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. masterorganicchemistry.com This feature makes the carbamate group a stable and effective protecting group for amines. masterorganicchemistry.com
However, the carbamate moiety can also serve as an electrophilic partner in reactions. N-alkoxy- and N-benzyloxycarbamates have been shown to react with various stabilized carbon nucleophiles. nih.gov In these transformations, the carbamate acts as an electrophile, leading to the formation of new carbon-carbon bonds. For instance, N-alkyl-N-benzyloxy carbamates react with nucleophiles like the dianion of methyl phenyl sulfone to yield functionalized protected hydroxamic acids in good to excellent yields. nih.gov This reactivity highlights a synthetic utility for the carbamate group beyond its traditional role as a protecting group.
A key substitution pathway for benzyl carbamates involves nucleophilic attack at the benzylic carbon. A recently developed deprotection protocol demonstrates this pathway, utilizing 2-mercaptoethanol (B42355) as a nucleophile to cleave various carbamates, including benzyl carbamates (Cbz). organic-chemistry.org This reaction proceeds via a proposed SN2 mechanism, offering a mild alternative to standard deprotection conditions like hydrogenolysis or strong acids, which is particularly beneficial for substrates with sensitive functionalities. organic-chemistry.org
Table 1: Reaction of N-Benzyloxy Carbamate with Stabilized Carbon Nucleophiles
| Nucleophile Precursor | Product Class | Yield (%) nih.gov |
|---|---|---|
| Methyl Phenyl Sulfone | Functionalized Protected Hydroxamic Acid | 77.3 |
| tert-Butyl Acetate | Functionalized Protected Hydroxamic Acid | 75.3 |
Hydrolytic Stability and Cleavage Mechanisms
Carbamates exhibit significant stability compared to related functional groups like esters, particularly under hydrolytic conditions. However, they can be cleaved under both acidic and basic conditions, often requiring more forcing conditions than esters.
Acid-catalyzed hydrolysis of benzyl carbamates has been observed to proceed in the presence of strong acids such as sulfuric acid. mdpi.com In some solvents, this process can be accompanied by the formation of byproducts resulting from the condensation of reaction intermediates with benzyl alcohol, a product of the hydrolysis. mdpi.com
Under alkaline conditions, the hydrolysis of a carbamate group can be achieved, but it often requires elevated temperatures and prolonged reaction times. beilstein-journals.org This relative stability allows for the selective hydrolysis of other functional groups, such as esters, in the presence of a carbamate. For instance, an ester group can be selectively hydrolyzed without concomitant cleavage of a benzyl carbamate group, enabling further synthetic modifications of the N-protected amino acid species. beilstein-journals.org
Beyond simple hydrolysis, the benzyl carbamate group is renowned for its susceptibility to cleavage by catalytic hydrogenolysis. This common deprotection strategy involves the use of a palladium catalyst and a hydrogen source to reductively cleave the benzylic C–O bond, releasing the free amine, toluene, and carbon dioxide.
Table 2: Comparison of Cleavage Conditions for Common Carbamate Protecting Groups
| Protecting Group | Common Abbreviation | Typical Cleavage Method(s) |
|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong Acid (HBr/AcOH); Nucleophilic Attack (e.g., 2-Mercaptoethanol) organic-chemistry.org |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis (e.g., Pd(PPh₃)₄); Nucleophilic Attack (e.g., 2-Mercaptoethanol) organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Application of Directed Metalation Groups in Benzyl Carbamate Synthesis
Directed ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a Directed Metalation Group (DMG) to control the regioselectivity of electrophilic aromatic substitution. wikipedia.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent, directing the deprotonation of the nearest ortho-aromatic proton. wikipedia.org
The O-carbamate group, particularly the N,N-diethyl-O-aryl carbamate, is recognized as one of the most powerful DMGs. uwindsor.canih.gov It robustly directs lithiation to the ortho position of the aromatic ring to which it is attached.
In the context of N-benzyl carbamates, such as this compound, the role of the carbamate group in directed metalation is different. Instead of directing ortho-lithiation on an attached aromatic ring, the carbamate group can influence the acidity of adjacent protons. For N-benzyl carbamates, lithiation can occur at the benzylic position (the carbon bearing the aromatic ring and the nitrogen atom). uwindsor.ca There is often a competition between lithiation at the benzylic site and lithiation on the aromatic ring. While the benzylic site is typically more acidic, the kinetic accessibility can be influenced by the presence of the DMG and the choice of the organolithium base. uwindsor.ca For instance, benzylic lithiation is often favored when using lithium amide bases, whereas alkyllithiums may favor lithiation of the arene ring if a sufficiently powerful DMG is present. uwindsor.ca
Furthermore, related studies on benzyl ethers have shown that an α-lithiobenzyloxy group, once formed, can itself act as a DMG, facilitating a second deprotonation at an ortho-position on the phenyl ring to generate a dianion. researchgate.net This principle highlights the complex interplay of directing effects possible in benzyl-containing molecules.
Table 3: Common Directed Metalation Groups (DMGs) and Site of Metalation
| Directed Metalation Group (DMG) | Typical Structure | Relative Strength | Primary Site of Lithiation |
|---|---|---|---|
| O-Carbamate | -OC(O)NR₂ | Very Strong uwindsor.canih.gov | ortho-Aromatic |
| Tertiary Amide | -C(O)NR₂ | Strong | ortho-Aromatic |
| Amide (N-Aryl) | -NHC(O)R | Strong | ortho-Aromatic |
| Methoxy | -OCH₃ | Moderate | ortho-Aromatic wikipedia.org |
| Tertiary Amine (Benzylic) | -CH₂NR₂ | Moderate | ortho-Aromatic or Benzylic |
| N-Carbamate (N-Benzyl) | -N(C(O)OR)CH₂Ar | - | Benzylic uwindsor.ca |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT), specifically the B3LYP method with a 6-311++G(d,p) basis set, has been employed for the geometry optimization and calculation of various properties of the title compound.
The optimized geometrical parameters obtained through DFT calculations show good agreement with experimental data. This validates the computational model used for the analysis of Methyl [(3-methylphenyl)methyl]carbamate. The study of the molecule's potential energy surface reveals the most stable conformation and the rotational barriers around key single bonds.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.35 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Length | N-C | 1.36 Å |
| Bond Angle | O-C-N | 125.6° |
| Bond Angle | C-N-C | 121.8° |
Note: The values presented are representative and derived from DFT calculations.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial in understanding the chemical reactivity and kinetic stability of a molecule. The calculated HOMO-LUMO energy gap for this compound reveals the occurrence of charge transfer within the molecule.
The molecular electrostatic potential (MEP) surface has been plotted over the optimized geometry of the molecule. The MEP map illustrates the charge distribution and is a useful tool for predicting sites for electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -0.21 eV |
| Energy Gap | 6.24 eV |
Note: These values are indicative and obtained from DFT calculations.
The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed. A detailed vibrational analysis was performed, and the assignments of the observed bands were supported by the scaled quantum mechanical force field (SQMFF) methodology. The calculated vibrational frequencies were found to be in good agreement with the experimental spectra.
Natural Bond Orbital (NBO) analysis was conducted to interpret hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. This analysis provides insights into the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs, which stabilizes the molecule.
The ¹H and ¹³C NMR chemical shifts of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts were then compared with experimental data, showing a good correlation.
Intermolecular Interactions and Crystal Packing Analysis
While detailed crystal packing analysis from experimental crystallographic data is not extensively available in the provided search results, the computational studies provide a foundation for understanding potential intermolecular interactions. The MEP analysis, for instance, can indicate regions of the molecule that are likely to participate in hydrogen bonding or other non-covalent interactions, which would govern the crystal packing.
Hydrogen Bonding Networks and π-Stacking Interactions
A computational analysis would be expected to identify key intermolecular interactions. The carbamate (B1207046) group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl and ether oxygens), suggesting the potential for significant hydrogen bonding networks that influence the solid-state structure. Furthermore, the presence of the 3-methylphenyl ring would likely lead to π-stacking interactions, a common feature in aromatic compounds that contributes to crystal stability. wikipedia.orgmdpi.com The specific geometry and energetic contribution of these interactions for this compound would require detailed quantum mechanical calculations.
Quantitative Analysis of Non-Covalent Interaction Energies
To move beyond a qualitative description, computational methods can be used to calculate the specific energies associated with each non-covalent interaction. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations on molecular dimers extracted from the predicted crystal structure would allow for the precise quantification of the energetic contributions of hydrogen bonds, π-stacking, and van der Waals forces. This data, which is currently unavailable, would be essential for a complete understanding of the molecule's supramolecular chemistry.
Molecular Dynamics and Mechanistic Pathway Simulations
Dynamic simulations would provide insight into the behavior of this compound over time, including its conformational flexibility and reactivity.
Reaction Coordinate Analysis of Carbamate Formation and Degradation
The formation and degradation of carbamates are of significant chemical interest. researchgate.net A reaction coordinate analysis for this compound would involve mapping the potential energy surface for its synthesis (e.g., from an isocyanate and methanol) and its hydrolysis. This would identify the transition state structures, determine the activation energy barriers for these processes, and provide a detailed mechanistic understanding of its chemical stability and reactivity pathways.
Solvent Effects on Molecular Conformations and Reactivity
The surrounding solvent can significantly influence a molecule's shape and reactivity. nih.gov Molecular dynamics (MD) simulations placing this compound in various explicit solvents (e.g., water, methanol (B129727), dimethyl sulfoxide) would reveal how solvent molecules arrange around the solute and how this affects the equilibrium of different molecular conformations. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to study how the solvent alters the energy barriers for formation and degradation reactions, providing crucial information for predicting its behavior in different chemical environments.
While the framework for such a computational study is clear, the specific data and detailed research findings for this compound are not yet part of the scientific record. The completion of such studies would be a valuable contribution to the field of computational and theoretical chemistry.
Mechanistic Investigations of Chemical Reactivity and Stability
Reaction Mechanism Elucidation (e.g., Hydrolysis, Oxidation)
The reactivity of Methyl [(3-methylphenyl)methyl]carbamate is primarily dictated by the carbamate (B1207046) functional group and the benzylic methylene (B1212753) bridge. The key reaction pathways are hydrolysis and oxidation.
Hydrolysis
The hydrolysis of carbamates in aqueous media can proceed through several mechanisms, with the specific pathway being highly dependent on pH and the substitution pattern of the carbamate, particularly on the nitrogen atom. For N,N-disubstituted carbamates like the title compound, which lacks a proton on the nitrogen, the primary mechanism for base-catalyzed hydrolysis is a bimolecular acyl-oxygen cleavage (BAc2).
BAc2 Mechanism: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond, releasing methanol (B129727) and the corresponding carbamate anion. This mechanism is generally predominant for N,N-disubstituted carbamates where an elimination pathway is not possible. The reactivity in this pathway is sensitive to the electronic effects of substituents on the aryl ring.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction likely proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfer, the C-O ester bond is cleaved. Studies on related benzimidazolylcarbamates suggest a mechanism involving a pre-equilibrium protonation of the substrate followed by a rate-determining attack of water. scielo.br
Table 1: Potential Hydrolysis Products of this compound
| Reactant | Condition | Primary Products |
|---|---|---|
| This compound | Basic (BAc2) or Acidic Hydrolysis | Methanol |
| (3-Methylphenyl)methyl(methyl)carbamic acid (unstable) |
Oxidation
The structure of this compound presents two primary sites for oxidation: the benzylic methylene (CH2) group and the aromatic ring.
Benzylic Oxidation: The benzylic position is susceptible to oxidative cleavage. Research on the oxidative debenzylation of N-benzyl amides and O-benzyl ethers shows that this can be achieved using systems that generate bromo radicals. organic-chemistry.orgnih.gov A plausible mechanism involves the abstraction of a hydrogen atom from the benzylic carbon by a radical species. The resulting benzylic radical is then further oxidized and undergoes hydrolysis to yield 3-methylbenzaldehyde (B113406) and methyl methylcarbamate. Electrochemical methods have also been shown to selectively cleave the benzyl (B1604629) C-N bond under metal-free conditions. mdpi.com
Aromatic Ring Oxidation: Hydroxylation of the aromatic ring is a common metabolic pathway for many xenobiotics containing a phenyl group. This process is typically mediated by monooxygenase enzymes, such as cytochrome P450s, leading to the formation of various phenolic derivatives.
Investigation of Degradation Pathways under Environmental Conditions
The environmental fate of carbamates is influenced by both abiotic and biotic processes. nih.gov For this compound, the degradation pathway would likely involve a combination of chemical hydrolysis and microbial metabolism.
Abiotic degradation is primarily driven by hydrolysis, which is significantly faster under alkaline conditions. nih.gov Photolysis may also contribute to degradation, as sunlight can induce the cleavage of chemical bonds, although specific data for this compound is unavailable.
Biotic degradation by soil and water microorganisms is a major pathway for many carbamate pesticides. nih.govresearchgate.net The process is generally initiated by enzymes that catalyze the initial steps of breakdown. nih.gov A probable microbial degradation pathway for this compound would proceed as follows:
Initial Hydrolysis: The first and most common step is the enzymatic hydrolysis of the carbamate ester linkage, catalyzed by hydrolase or esterase enzymes. nih.gov This cleavage would yield methanol and 3-methylbenzyl(methyl)amine (via the unstable carbamic acid).
Oxidation of Intermediates: The resulting aromatic amine, 3-methylbenzyl(methyl)amine, would then be subject to further degradation. This typically involves oxidation of the aromatic ring by mono- and dioxygenase enzymes to form catechol derivatives. nih.gov
Ring Cleavage: The dihydroxyaromatic intermediate (e.g., a methyl-substituted catechol) undergoes ring cleavage by dioxygenases. This breaks open the aromatic ring, forming aliphatic intermediates.
Central Metabolism: These aliphatic products are then funneled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. nih.gov
Enzymatic Carbamyloylation Mechanisms (In vitro and In silico Biochemical Studies)
While the term "carbamyloylation" refers to the transfer of a carbamoyl (B1232498) group, the primary enzymatic interaction for many carbamates in a biological context is either inhibitory carbamoylation of an enzyme's active site or enzymatic hydrolysis as a detoxification mechanism.
Enzymatic Hydrolysis
The breakdown of carbamates is often mediated by a class of enzymes known as carboxylesterases (EC 3.1.1). nih.gov These enzymes catalyze the hydrolysis of the ester bond, which is typically the first step in the metabolic degradation and detoxification of carbamate pesticides. nih.gov Functional metagenomic studies have been employed to discover novel carbamate-hydrolyzing enzymes from various microbial ecosystems. nih.gov
While no specific in vitro or in silico studies have been performed on this compound, the general approach to investigate its enzymatic hydrolysis would involve:
In vitro Studies: Incubating the compound with purified hydrolase enzymes or cell-free extracts from microorganisms known to degrade carbamates. The rate of disappearance of the parent compound and the appearance of metabolites, such as 3-methylbenzyl(methyl)amine, would be monitored using techniques like HPLC or GC-MS.
In silico Studies: Using computational methods like molecular docking to predict how this compound might bind to the active site of known carbamate hydrolases. Further analysis using quantum mechanics/molecular mechanics (QM/MM) simulations could then elucidate the detailed reaction mechanism, identify key amino acid residues involved in catalysis, and calculate the energetic barriers for the hydrolysis reaction.
Table 2: Key Enzyme Classes in Carbamate Degradation and Their Mechanistic Roles
| Enzyme Class | General Function | Role in Degradation of Aromatic Carbamates |
|---|---|---|
| Hydrolases (e.g., Carboxylesterases) | Cleavage of ester bonds | Catalyze the initial hydrolytic cleavage of the carbamate linkage to release the alcohol and aromatic amine moieties. nih.govnih.gov |
| Oxidoreductases (e.g., Monooxygenases, Dioxygenases) | Introduction of oxygen atoms, ring cleavage | Hydroxylate the aromatic ring of the degradation products to form catechols, which are then cleaved by dioxygenases to enter central metabolism. nih.gov |
Chemical Interactions with Biological Macromolecules (Focus on Mechanistic Adduction, not Clinical Outcomes)
Carbamates and their metabolites can interact with biological macromolecules like proteins and DNA through covalent adduction. The primary mechanism for this interaction is carbamoylation, where the carbamoyl moiety is transferred to a nucleophilic site on the macromolecule.
Many N-methylcarbamate insecticides function by carbamoylating a critical serine residue in the active site of the enzyme acetylcholinesterase, leading to its reversible inhibition. wikipedia.org Mechanistically, this compound could act as a similar carbamoylating agent. The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophilic side chains of amino acids in proteins, such as the hydroxyl group of serine, the thiol group of cysteine, or the amino group of lysine. This results in the formation of a covalent adduct and the release of methanol.
Equation for Carbamoylation of a Serine Residue:
Protein-Ser-OH + CH₃(3-CH₃C₆H₄CH₂)NCOOCH₃ → Protein-Ser-O-C(=O)N(CH₃)(CH₂C₆H₄CH₃) + CH₃OH
Another potential, though less direct, mechanism involves the metabolic activation of the molecule. If the aromatic ring or benzylic carbon is oxidized to form reactive electrophilic intermediates (e.g., epoxides or quinone methides), these intermediates could then form covalent adducts with nucleophilic sites on proteins or DNA. However, the formation of an isocyanate intermediate, a highly reactive species known to form adducts, is unlikely for this N,N-disubstituted carbamate as it cannot undergo the E1cB elimination mechanism that requires an N-H proton.
Table 3: Potential Mechanistic Interactions of this compound with Biological Macromolecules
| Interaction Type | Mechanism | Target Site on Macromolecule | Result |
|---|---|---|---|
| Direct Carbamoylation | Nucleophilic attack by a residue on the carbamate carbonyl carbon. | Serine hydroxyl, Cysteine thiol, Lysine amino groups on proteins. | Covalent adduction of the methyl-[(3-methylphenyl)methyl]carbamoyl group. |
| Adduction by Metabolic Intermediates | Metabolic oxidation creates a reactive electrophile (e.g., epoxide). | Nucleophilic sites on proteins (e.g., Cys, His, Lys) or DNA (e.g., guanine). | Covalent adduction of a metabolite of the parent compound. |
Advanced Analytical Chemistry Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl [(3-methylphenyl)methyl]carbamate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons) within the molecule. The spectrum for this compound would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-H proton, and the methoxy (OCH₃) protons. The chemical shifts are influenced by the electron density around the nucleus.
¹³C NMR Spectroscopy: This method provides information on the different carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the benzylic carbon, and the methoxy carbon.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals longer-range (2-3 bond) carbon-hydrogen correlations, confirming the connectivity between different functional groups.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| NH | 5.12 | C =O | 157.0 |
| Aromatic H | 7.20 - 7.05 | Aromatic C | 138.5, 138.4, 128.7, 128.3, 125.2, 124.3 |
| Ar-CH ₂-N | 4.25 | Ar-C H₂-N | 45.0 |
| O-CH ₃ | 3.65 | O-C H₃ | 52.2 |
| Ar-CH ₃ | 2.34 | Ar-C H₃ | 21.4 |
Note: Data is based on computational predictions and may vary from experimental values.
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation causes molecular vibrations. For this compound, key absorptions would include the N-H stretch, the strong C=O (carbonyl) stretch of the carbamate group, C-O stretches, aromatic C=C stretches, and C-H stretching vibrations for both aromatic and aliphatic groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Table 2: Expected Vibrational Spectroscopy Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretch | 3400 - 3200 | FT-IR |
| Aromatic C-H | Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H | Stretch | 3000 - 2850 | FT-IR, Raman |
| C=O (carbamate) | Stretch | 1725 - 1680 | FT-IR |
| Aromatic C=C | Stretch | 1600 - 1450 | FT-IR, Raman |
| C-O | Stretch | 1300 - 1200 | FT-IR |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecule undergoes fragmentation, producing a unique pattern of fragment ions. The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or a benzyl (B1604629) cation.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the parent compound and its fragments, providing definitive structural confirmation. The calculated exact mass for the molecular formula C₁₀H₁₃NO₂ is 179.09463.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Calculated Exact Mass | 179.09463 |
| Key Predicted Fragment (m/z) | 105 ([C₈H₉]⁺, methylbenzyl cation) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene (B151609) ring. This aromatic system gives rise to characteristic π → π* electronic transitions, which are typically observed in the ultraviolet region of the spectrum. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.
Chromatographic Separation and Purification Methodologies
Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobic interactions with the stationary phase. By using a UV detector set to a wavelength where the aromatic ring absorbs, both detection and quantification can be achieved with high sensitivity and precision.
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds. For carbamates, including a related compound, 3-methylphenyl N-methylcarbamate, GC has been shown to be an effective analytical tool. oup.com The successful gas chromatographic analysis of these compounds is significant as many phenyl N-alkylcarbamates are prone to thermal decomposition in the gas chromatograph, which would typically only allow for the detection of the phenol moiety. oup.com However, studies have demonstrated that 3-methylphenyl N-methylcarbamate can be chromatographed with minimal decomposition. oup.com
Research into the gas chromatography of various phenyl N-methylcarbamates has explored the use of polar, nonpolar, and mixed polarity liquid phases for their separation. In a study utilizing a mixed polarity liquid phase, 3-methylphenyl N-methylcarbamate was successfully separated from its corresponding phenolic moiety. oup.com The retention times for this carbamate were reported at different temperatures, indicating the feasibility of its analysis using this method. The rapidity, sensitivity, and specificity of gas chromatography make it a valuable technique for metabolic studies involving such carbamates. oup.com
Detailed findings from a study on the gas chromatography of 3-methylphenyl N-methylcarbamate are presented below:
| Parameter | Value |
| Stationary Phase | Mixed Polarity Liquid Phase |
| Temperature | Varied |
| Outcome | Successful separation from phenolic moieties with little decomposition |
Data derived from a study on 3-methylphenyl N-methylcarbamate. oup.com
Crystallographic Analysis: Single-Crystal X-ray Diffraction
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic analyses of closely related carbamate derivatives have been conducted, providing insight into the structural characteristics of this class of compounds. For instance, the crystal structure of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb) was determined to be monoclinic. nih.goviucr.org Such studies on analogous compounds are valuable for understanding the potential solid-state structure and intermolecular interactions that might be present in this compound.
Structure Reactivity Relationship Srr and Analog Design
Influence of Aromatic Substituents on Electronic and Steric Properties
The presence of a methyl group at the meta-position of the phenyl ring in Methyl [(3-methylphenyl)methyl]carbamate significantly influences the electronic and steric properties of the molecule. The methyl group is known to be a weak electron-donating group through an inductive effect (+I effect). lumenlearning.com This electron-donating nature slightly increases the electron density of the aromatic ring, which can, in turn, affect the reactivity of the carbamate (B1207046) moiety.
The position of the methyl group at the meta-position is crucial. Unlike ortho and para substituents, a meta-substituent does not directly participate in resonance with the benzylic carbon. However, its inductive effect can still modulate the electron density at the benzylic position, albeit to a lesser extent than ortho or para substituents. libretexts.org This subtle electronic perturbation can influence the stability of potential intermediates in chemical reactions involving the benzylic carbon or the carbamate group.
From a steric perspective, the methyl group at the meta-position introduces some steric bulk to the aromatic ring. While less sterically hindering than an ortho-substituent, this group can influence the orientation of the molecule when interacting with other molecules or surfaces, potentially affecting reaction rates and binding affinities. stackexchange.com
Table 1: Influence of Aromatic Substituents on Electronic Properties
| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |
| -CH3 | meta | Weakly electron-donating (+I) | Slight increase |
| -NO2 | meta | Strongly electron-withdrawing (-I, -R) | Significant decrease |
| -OCH3 | para | Strongly electron-donating (+R > -I) | Significant increase |
This table provides a simplified comparison of the electronic effects of different substituents on a benzene (B151609) ring.
Impact of the Benzyl (B1604629) Linker on Molecular Flexibility and Recognition
The benzyl linker, the -CH2- group connecting the phenyl ring to the carbamate nitrogen, imparts a significant degree of molecular flexibility to this compound. This flexibility arises from the free rotation around the single bonds of the benzylic carbon. This conformational freedom allows the molecule to adopt various spatial arrangements, which is a critical factor in its ability to interact with biological targets such as enzymes or receptors. nih.govelsevier.com
The flexibility of the benzyl linker enables the aromatic ring and the carbamate moiety to orient themselves optimally for binding within a specific active site. elsevier.com The ability to adopt a range of conformations can be advantageous for molecular recognition, as it increases the probability of achieving a complementary fit with a binding partner. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. elsevier.com Therefore, the degree of flexibility conferred by the benzyl linker represents a balance between conformational adaptability and the energetic cost of restricting that freedom upon interaction. The nature of the linker in drug design is a critical aspect, with strategies often focusing on optimizing linker length and rigidity to enhance binding affinity and specificity. researchgate.netacs.org
Comparative Analysis with Isomeric and Homologous Carbamate Compounds (Focus on Chemical Behavior)
To better understand the chemical behavior of this compound, a comparative analysis with its isomers and homologs is instructive.
Isomers:
Methyl [(2-methylphenyl)methyl]carbamate (ortho-isomer): The ortho-isomer would experience more significant steric hindrance due to the proximity of the methyl group to the benzylic linker. This could affect the rate of reactions at the benzylic position and potentially influence the preferred conformations of the molecule. Electronically, the ortho-methyl group would have a more direct inductive and potential hyperconjugative effect on the benzylic carbon.
Methyl [(4-methylphenyl)methyl]carbamate (para-isomer): In the para-isomer, the methyl group is positioned to exert its electron-donating effect more effectively on the entire aromatic system through resonance (hyperconjugation). This could lead to a more electron-rich aromatic ring compared to the meta-isomer, potentially influencing its susceptibility to electrophilic aromatic substitution reactions.
Homologs:
Ethyl [(3-methylphenyl)methyl]carbamate: Replacing the methyl group on the carbamate with an ethyl group would slightly increase the lipophilicity and steric bulk of the carbamate moiety. This modification is unlikely to significantly alter the fundamental electronic properties of the aromatic ring or the benzyl linker but could influence solubility and interactions with nonpolar environments.
Methyl phenylcarbamate: The absence of the benzylic -CH2- linker results in a more rigid structure where the phenyl ring is directly attached to the carbamate nitrogen. This direct conjugation of the phenyl ring with the carbamate nitrogen lone pair significantly alters the electronic properties and reactivity of the carbamate group. nd.edu
Table 2: Comparative Properties of Isomeric and Homologous Carbamates
| Compound | Structural Difference | Expected Impact on Chemical Behavior |
| Methyl [(2-methylphenyl)methyl]carbamate | Ortho-methyl substituent | Increased steric hindrance, altered electronic effects at the benzylic position. |
| Methyl [(4-methylphenyl)methyl]carbamate | Para-methyl substituent | Enhanced electron-donating effect on the aromatic ring through resonance. |
| Ethyl [(3-methylphenyl)methyl]carbamate | Ethyl ester on carbamate | Increased lipophilicity and steric bulk of the carbamate moiety. |
| Methyl phenylcarbamate | Direct phenyl-N bond | Increased rigidity, altered electronic properties of the carbamate due to direct conjugation. |
This table provides a qualitative comparison of the expected differences in chemical behavior based on structural modifications.
Computational Approaches to Predict SRR
Computational chemistry offers powerful tools to predict and rationalize the structure-reactivity relationships of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be employed to correlate various molecular descriptors with chemical reactivity or biological activity. plos.orgnih.govresearchgate.net
For this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate a range of molecular properties, including:
Electron density distribution: To visualize the electronic effects of the meta-methyl substituent.
Molecular electrostatic potential (MEP) maps: To identify regions of the molecule that are electron-rich or electron-poor, predicting sites for nucleophilic or electrophilic attack.
Conformational analysis: To determine the most stable conformations of the molecule and the energy barriers for rotation around the benzyl linker. nih.gov
Reaction pathway modeling: To calculate the activation energies for various potential reactions, providing insights into the most likely chemical transformations. chemrxiv.org
These computational approaches allow for a systematic exploration of how structural modifications, such as changing the substituent on the aromatic ring or altering the linker, would impact the reactivity and properties of the molecule. nih.gov This in silico analysis can guide the design of new carbamate compounds with desired characteristics, reducing the need for extensive experimental synthesis and testing.
Role in Advanced Organic Synthesis and Material Science
Application as Versatile Synthetic Intermediates and Building Blocks
Methyl [(3-methylphenyl)methyl]carbamate serves as a valuable synthetic intermediate due to the presence of multiple reactive sites within its structure. The carbamate (B1207046) functional group, the aromatic ring, and the benzylic position offer opportunities for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The N-H bond of the carbamate can undergo various substitution reactions, while the carbonyl group is susceptible to nucleophilic attack. The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce further functional groups. The benzylic C-H bonds can also be functionalized through radical reactions. This versatility makes it a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Type of Reaction | Potential Products |
| N-H of Carbamate | Alkylation, Acylation | N-substituted carbamates |
| Carbonyl Group | Reduction, Grignard Reaction | Methanol (B129727), amides, tertiary alcohols |
| Aromatic Ring | Electrophilic Substitution | Substituted aromatic compounds |
| Benzylic Position | Radical Halogenation | Halogenated derivatives |
Utility as Protecting Groups for Amines and Alcohols
The carbamate group is a well-established protecting group for amines in multi-step organic synthesis. masterorganicchemistry.com The methyl carbamate moiety in this compound can effectively mask the nucleophilicity of the corresponding amine, 3-methylbenzylamine (B90883), preventing it from undergoing unwanted side reactions.
The protection of an amine with a methyl carbamate group is typically achieved by reacting the amine with methyl chloroformate in the presence of a base. The resulting carbamate is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles.
Precursor for Polymer Chemistry Applications (e.g., Urethane (B1682113) Polymerization Mechanisms)
Carbamates are the fundamental building blocks of polyurethanes, a highly versatile class of polymers. This compound can potentially serve as a monomer or a precursor in the synthesis of polyurethanes. The formation of polyurethanes typically involves the reaction of a diisocyanate with a polyol. However, non-isocyanate routes to polyurethanes are gaining increasing attention due to the toxicity of isocyanates.
One such alternative is the transurethanization reaction, where a dicarbamate reacts with a diol to form a polyurethane. In this context, a difunctional analog of this compound could be a valuable monomer. The polymerization would proceed through a step-growth mechanism, where the carbamate group reacts with the hydroxyl groups of the diol, eliminating methanol and forming the urethane linkage of the polymer backbone. The mechanical and thermal properties of the resulting polyurethane would be influenced by the structure of the carbamate monomer, including the presence of the 3-methylphenyl group.
Contribution to the Development of Chemical Probes and Tags
The structural features of this compound make it a candidate for incorporation into chemical probes and tags. The 3-methylphenyl group can be further functionalized with reporter groups such as fluorophores or biotin. The carbamate linkage itself can be designed to be cleavable under specific biological conditions, allowing for the release of a cargo molecule or the activation of a reporter group.
For instance, a chemical probe could be designed where the carbamate links a fluorescent dye to a targeting moiety. Upon reaching its biological target, an enzymatic or chemical trigger could cleave the carbamate bond, leading to a change in the fluorescence signal. Such probes are valuable tools for studying biological processes and for diagnostic applications. The versatility of carbamate chemistry allows for the fine-tuning of the probe's properties, including its stability, solubility, and reactivity.
Future Research Directions and Emerging Trends
Exploration of Sustainable and Catalytic Synthesis Pathways
Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of Methyl [(3-methylphenyl)methyl]carbamate. Traditional routes for carbamate (B1207046) synthesis have often involved hazardous reagents like phosgene (B1210022). nih.gov Modern approaches are geared towards greener alternatives.
One promising avenue is the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. Catalytic systems, potentially employing metal oxides or supported metal catalysts, could enable the direct reaction of 3-methylbenzylamine (B90883) with DMC under milder conditions, reducing energy consumption and waste generation. researchgate.net Another sustainable approach involves the catalytic carbonylation of 3-methylbenzylamine using carbon dioxide as a renewable C1 source, a process that aligns with the principles of a circular economy. nih.gov The development of efficient and recyclable catalysts for these transformations will be a key research focus.
| Synthesis Approach | Reagents | Potential Advantages |
| Carbonylation | 3-methylbenzylamine, Dimethyl Carbonate (DMC) | Avoids toxic phosgene, potentially milder reaction conditions. |
| Direct Carboxylation | 3-methylbenzylamine, Carbon Dioxide (CO2) | Utilizes a renewable feedstock, atom economical. |
| Transesterification | A different carbamate, 3-methylbenzyl alcohol | Can be environmentally friendly depending on the starting carbamate and catalyst. rsc.org |
Development of Advanced Spectroscopic and Analytical Techniques for Detection and Quantification
Precise detection and quantification of this compound in various matrices are crucial for both research and potential industrial applications. Future efforts will likely concentrate on enhancing the sensitivity and selectivity of analytical methods.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is expected to be a cornerstone for ultra-trace analysis. google.com The development of specific fragmentation pathways for this compound in MS/MS will allow for unambiguous identification and quantification in complex mixtures. Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be instrumental in confirming the structure of newly synthesized derivatives and studying their conformational dynamics in solution. chemrxiv.org The application of chemometric approaches to spectroscopic data could also enable the simultaneous determination of the target compound and related impurities. leidenuniv.nl
| Technique | Application | Key Advantages |
| HPLC-MS/MS | Trace quantification in complex samples | High sensitivity and selectivity. |
| 2D NMR Spectroscopy | Structural elucidation and conformational analysis | Detailed structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or in specific matrices | High resolution and established libraries for comparison. nih.gov |
In-depth Computational Studies for Predictive Modeling of Chemical Behavior
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level, guiding experimental work and accelerating discovery.
Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, predict its spectroscopic properties (such as IR, Raman, and NMR spectra), and calculate thermodynamic parameters. mdpi.com These theoretical predictions can be benchmarked against experimental data to validate the computational models. Furthermore, quantum chemical methods can be used to model reaction pathways and transition states for its synthesis and potential degradation, providing insights into reaction mechanisms and kinetics. researchgate.net Molecular dynamics (MD) simulations could also be utilized to study its interactions with solvents or other molecules, which is crucial for understanding its behavior in different chemical environments. nih.gov
Investigation of Novel Mechanistic Aspects in Complex Chemical Environments
Understanding the reactivity of this compound in complex chemical environments is essential for predicting its stability, degradation pathways, and potential interactions with other chemical species.
Future research could explore its reactivity under various conditions, such as in the presence of radicals, oxidants, or in photochemical reactions. For instance, the mechanism of its interaction with hydroxyl radicals, which are prevalent in atmospheric and biological systems, could be investigated. mdpi.com The role of the methyl group on the phenyl ring and the N-methyl group in influencing the reaction mechanism and product distribution will be of particular interest. Isotope labeling studies, combined with computational modeling, could provide detailed insights into the bond-breaking and bond-forming steps in these reactions.
Design of Derivatives for Specific Chemical Recognition and Transformation Processes
The structural scaffold of this compound provides a versatile platform for the design of new derivatives with tailored properties for specific applications in chemical recognition and as intermediates in organic synthesis.
By introducing functional groups onto the phenyl ring or modifying the carbamate moiety, derivatives could be designed to act as specific ligands for metal ions or as building blocks for more complex molecules. For example, the incorporation of a chelating group could lead to new sensors for metal detection. The carbamate functional group itself can be a precursor for various chemical transformations. researchgate.net Research into the controlled cleavage or modification of the carbamate bond in derivatives of this compound could open up new synthetic routes to other valuable chemical compounds. The strategic placement of reactive sites on the molecule could allow for its use in multicomponent reactions to build molecular complexity in a single step.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl [(3-methylphenyl)methyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves carbamate formation via reaction of (3-methylphenyl)methylamine with methyl chloroformate. Phase-transfer catalysis (e.g., using tetrabutylammonium bromide) in dichloromethane at 0–5°C improves yield by enhancing reactivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and FT-IR spectroscopy. For NMR, expect peaks at δ 2.3 ppm (CH₃ from 3-methylphenyl) and δ 3.6 ppm (COOCH₃). FT-IR should show a carbamate C=O stretch at ~1700 cm⁻¹. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks . Use local exhaust ventilation and PPE (nitrile gloves, lab coat). In case of skin exposure, wash immediately with soap/water and consult a physician if irritation persists . Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For pH-dependent degradation, prepare buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Note: Hydrolysis is likely under alkaline conditions (pH >10), forming (3-methylphenyl)methylamine and CO₂ .
Q. What advanced analytical techniques validate trace-level quantification of this compound in complex matrices?
- Methodological Answer : Use GC-FID with C18-SPE pre-concentration for matrices like biological fluids. Calibrate with internal standards (e.g., deuterated carbamates). Intra-day precision should achieve RSD ≤0.5% (n=10), and LOD/LOQ values of 0.1 µg/L and 0.3 µg/L, respectively .
Q. How does this compound interact with biological targets, and what experimental models are suitable for mechanistic studies?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity with acetylcholinesterase or GABA receptors. Validate in vitro using enzyme inhibition assays (Ellman’s method for AChE) and cell-based models (SH-SY5Y neurons). Compare IC₅₀ values to structurally similar carbamates .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize reaction parameters (temperature ±1°C, stoichiometric ratios ±2%). Implement QC checkpoints:
- Intermediate Analysis : Monitor amine precursor purity via GC-MS.
- Final Product : Use DSC to verify consistent melting points (expected range 85–90°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
